molecular formula C23H24ClN3O2 B2733988 (5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351618-55-7

(5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2733988
CAS No.: 1351618-55-7
M. Wt: 409.91
InChI Key: UJKQIHGMBUOMER-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates pharmaceutically privileged motifs, including a phenyl-imidazole group and a piperidine ring, which are frequently found in compounds targeting a range of enzymes and receptors . The piperazine and piperidine moieties, in particular, are common building blocks in FDA-approved therapeutics and are often utilized to fine-tune critical properties of a molecule, such as solubility and bioavailability . The specific molecular architecture of this compound suggests potential for application in oncology and infectious disease research. The 2-phenyl-1H-imidazole component is a key feature in certain MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibitors, which are investigated for their antitubercular activity . Furthermore, the overall structure is analogous to inhibitors targeting various kinase enzymes, which play a crucial role in cancer cell signaling . Researchers can leverage this compound as a key intermediate or a pharmacophore model in developing novel enzyme inhibitors or receptor modulators. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-29-21-8-7-19(24)15-20(21)23(28)26-12-9-17(10-13-26)16-27-14-11-25-22(27)18-5-3-2-4-6-18/h2-8,11,14-15,17H,9-10,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKQIHGMBUOMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone , also known by its CAS number 1351618-55-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its effects.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • 5-chloro-2-methoxyphenyl moiety
  • Piperidine ring
  • Imidazole derivative

This unique combination allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-chloro-2-methoxyaniline and 2-phenyl-1H-imidazole.
  • Formation of Intermediate : An isocyanate derivative reacts with the aniline to form an intermediate urea compound.
  • Coupling Reaction : The intermediate is coupled with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under specific conditions to yield the final product.

Anticancer Activity

Research indicates that compounds containing imidazole and piperidine structures exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole, which share structural similarities, have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by binding to enzymes or receptors involved in cellular processes such as apoptosis and inflammation .

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the piperidine or imidazole moieties significantly influenced their biological activities. For example, substituents on the piperidine ring enhanced antibacterial efficacy, indicating structure-activity relationships that can be exploited for drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The imidazole and piperidine structures are known to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation in:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

These findings suggest its potential as an anticancer agent, possibly through mechanisms involving apoptosis and modulation of signaling pathways related to cancer cell survival.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Drug Design and Development

The structure-activity relationship (SAR) studies have shown that modifications in the piperidine or imidazole moieties significantly influence biological activities. For instance, substituents on the piperidine ring can enhance antibacterial efficacy, providing insights for further drug development.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized related compounds and evaluated their biological activities, confirming that specific modifications can enhance desired effects.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound interacts with specific molecular targets within cells, modulating various signaling pathways involved in cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Imidazole-Piperidine Hybrids

The compound shares structural similarities with imidazole-piperidine hybrids described in patents and synthetic studies. For instance:

  • Example 74 (EP 1 926 722 B1) : A benzoimidazole derivative with a pyridinyloxy group and trifluoromethyl substitutions (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine) . While distinct in its pyridine linker and trifluoromethyl groups, this compound highlights the pharmacological importance of imidazole-piperidine hybrids in kinase or GPCR modulation. The trifluoromethyl groups in this analogue enhance metabolic stability compared to the chloro-methoxy substituents in the target compound.

Substituted Imidazole Derivatives

  • 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one (18) : This compound features a methoxybenzylidene group and a chlorophenyl substitution, analogous to the 5-chloro-2-methoxyphenyl moiety in the target molecule. The presence of a triazole ring instead of piperidine may reduce solubility but enhance aromatic stacking interactions.
  • 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester : The trifluoromethyl and fluoro substitutions here suggest higher lipophilicity and bioavailability compared to the target compound’s chloro-methoxy group, which may offer a balance between solubility and membrane permeability.

Piperidine-Containing Compounds

  • Sertindole Derivatives : Compounds like [2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone incorporate piperidine and chlorophenyl motifs. The indole and imidazolidinone groups in sertindole derivatives likely confer distinct receptor-binding profiles compared to the target compound’s imidazole-piperidine scaffold.

Key Structural and Functional Differences

Feature Target Compound Closest Analogue Impact on Properties
Core Scaffold Piperidine-linked imidazole Benzoimidazole-pyridine (EP 1 926 722 B1) Piperidine may enhance solubility; pyridine linker in analogue improves rigidity.
Substituents 5-Chloro-2-methoxyphenyl Trifluoromethyl-phenyl (Example 74) Trifluoromethyl increases lipophilicity; chloro-methoxy balances polarity.
Pharmacophore Imidazole-piperidine Imidazolidinone (Sertindole derivatives) Imidazolidinone may enhance metabolic stability but reduce aromatic interactions.
Synthetic Complexity Likely moderate (no direct data) High (multi-step synthesis with isothiocyanates) Target compound’s synthesis may require optimized coupling of imidazole and piperidine.

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The compound is typically synthesized via two primary routes:

  • Route 1 (Cyclization): Reacting 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazole-4(5H)-one with 2-chlorobenzaldehyde in the presence of phosphorus oxychloride (POCl₃) at 120°C, followed by purification via column chromatography .
  • Route 2 (Coupling): Condensation of substituted benzoic acids (e.g., 2,4-difluoro-5-methoxybenzoic acid) with piperidine derivatives using coupling reagents (e.g., HATU/DIPEA) under inert conditions. The product is isolated via solvent partitioning (n-hexane/EtOAc) and recrystallization .

Basic: What analytical methods are used for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine signals at δ 3.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 65.2% calc. vs. 64.8% obs.) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Solvent Selection: Use absolute ethanol or DMF for better solubility of intermediates .
  • Catalysis: Introduce pyridine as a base to enhance nucleophilic substitution in imidazole-piperidine coupling .
  • Temperature Control: Reflux conditions (e.g., 80°C for 3 hours) improve cyclization efficiency .
  • Purification: Gradient elution (e.g., n-hexane/EtOAc 5:5) minimizes co-elution of byproducts .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent Variation: Modify the benzoyl group (e.g., 5-methoxy-2-(trifluoromethyl)phenyl vs. 4-isopropylphenyl) to assess electronic/steric effects .
  • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (IC₅₀/EC₅₀ determination) .
  • Statistical Modeling: Apply multivariate analysis (e.g., QSAR) to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Purity Verification: Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities .
  • Structural Reconfirmation: Use X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to confirm stereochemical integrity.
  • Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), temperature, and cell passage number in biological assays .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 0–50% EtOAc in hexane) to separate regioisomers .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
  • Solvent Partitioning: Separate polar/non-polar impurities using n-hexane and ethyl acetate .

Advanced: How can computational modeling aid in studying this compound?

Answer:

  • Docking Studies: Use software like MOE (Molecular Operating Environment) to predict binding modes in target proteins (e.g., kinases) .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability and hydration effects .
  • Pharmacophore Modeling: Identify critical functional groups (e.g., methoxy, imidazole) for activity using alignment-based algorithms .

Advanced: What strategies address solubility challenges in formulation?

Answer:

  • Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation: React with HCl or sodium acetate to generate water-soluble salts .
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for improved bioavailability .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Forced Degradation: Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
  • pH Stability: Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS .
  • Impurity Profiling: Identify degradation products (e.g., hydrolyzed imidazole) using HRMS and NMR .

Advanced: How to achieve selective functionalization of the imidazole ring?

Answer:

  • Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield piperidine nitrogen during imidazole alkylation .
  • Catalytic Cross-Coupling: Employ Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation at the 2-position of imidazole .
  • Directed Metalation: Utilize LDA (lithium diisopropylamide) at –78°C to introduce substituents regioselectively .

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